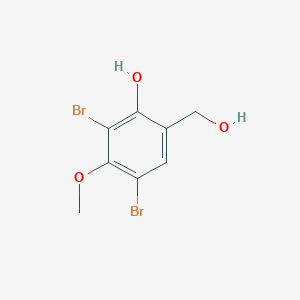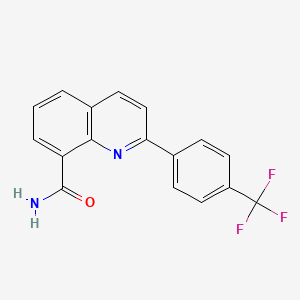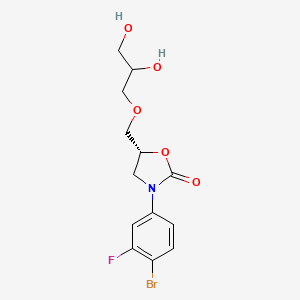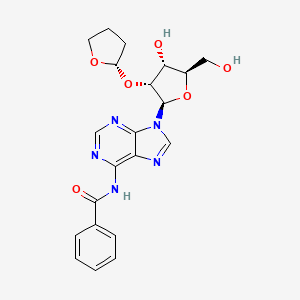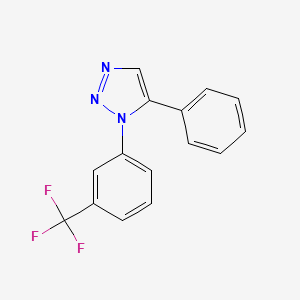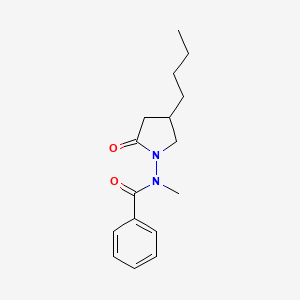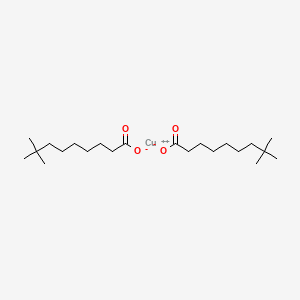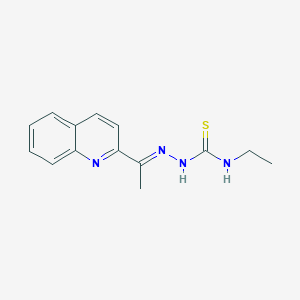
2-Acetylquinoline 4-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylquinoline 4-ethylthiosemicarbazone is a synthetic organic compound belonging to the thiosemicarbazone family Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylquinoline 4-ethylthiosemicarbazone typically involves the condensation of 2-acetylquinoline with 4-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 2-acetylquinoline in ethanol.
Step 2: Add 4-ethylthiosemicarbazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and purification apply. Scaling up would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis for efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylquinoline 4-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or other reduced derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action
The mechanism by which 2-Acetylquinoline 4-ethylthiosemicarbazone exerts its effects involves its interaction with various molecular targets. In anticancer applications, it is believed to:
Bind to DNA: Intercalate between DNA bases, disrupting replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cell proliferation, such as topoisomerases.
Induce Apoptosis: Trigger apoptotic pathways by generating reactive oxygen species (ROS) and activating caspases.
Comparison with Similar Compounds
2-Acetylpyridine 4-ethylthiosemicarbazone: Similar structure but with a pyridine ring instead of a quinoline ring.
2-Acetylquinoline 4-methylthiosemicarbazone: Similar structure but with a methyl group instead of an ethyl group on the thiosemicarbazone moiety.
2-Acetylquinoline 4-phenylthiosemicarbazone: Similar structure but with a phenyl group instead of an ethyl group on the thiosemicarbazone moiety.
Uniqueness: 2-Acetylquinoline 4-ethylthiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the thiosemicarbazone moiety can affect its lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H16N4S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10+ |
InChI Key |
NNVCTXOMSDBHPZ-LICLKQGHSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C(\C)/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





